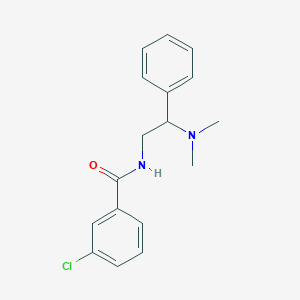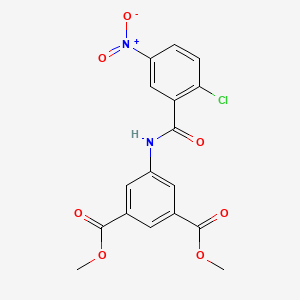
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide is a fascinating compound with a unique structure combining various functional groups. It consists of an indole core, a morpholino group, a sulfonyl linkage, and an acetamide moiety. These diverse structural components contribute to its distinctive chemical and physical properties. Its applications span chemistry, biology, and medicine due to its ability to interact with a variety of biological targets.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide can be achieved through multi-step organic synthesis. A typical route starts with the functionalization of indole. The indole is first sulfonylated to introduce the sulfonyl group. Concurrently, a separate reaction introduces the morpholino group to an intermediate via a morpholine-2-one precursor. The final step involves the condensation of these intermediates with o-tolyl acetamide under controlled conditions to yield the target compound.
Industrial Production Methods: Scaling up for industrial production involves optimizing reaction conditions to maximize yield and purity. Key steps include precise control of temperature, pressure, and pH during synthesis. Industrial methods often employ catalytic processes to increase efficiency and reduce costs.
化学反应分析
Types of Reactions: This compound undergoes a variety of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under mild conditions to form oxidized derivatives.
Reduction: The nitro groups (if present as substituents) on the compound can be selectively reduced to amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, forming sulfonamide derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include m-chloroperoxybenzoic acid (m-CPBA) under acidic conditions.
Reduction: Typical reagents include catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like primary and secondary amines can react under basic conditions using solvents like dichloromethane (DCM).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of corresponding amine derivatives.
Substitution: Synthesis of sulfonamide derivatives.
科学研究应用
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide has diverse scientific research applications:
Chemistry: Used as a building block in organic synthesis due to its versatile functional groups.
Biology: Acts as a probe in biochemical assays to study protein interactions.
Medicine: Investigated for potential therapeutic effects, particularly as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the formulation of advanced materials and pharmaceuticals.
作用机制
The compound's mechanism of action involves interactions with molecular targets such as enzymes and receptors. Its structure allows it to fit into the active sites of enzymes, inhibiting their activity. The sulfonyl and morpholino groups facilitate strong binding to the target site, while the indole core enhances stability and specificity. Pathways involved include signal transduction and metabolic processes.
相似化合物的比较
Compared to other similar compounds, 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide stands out due to its specific combination of functional groups. Similar compounds might include:
1-((2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonamide: Lacks the acetamide group, altering its binding affinity and specificity.
N-(o-tolyl)acetamide: Does not contain the indole or morpholino groups, significantly affecting its chemical behavior and applications.
Indole-3-sulfonylmorpholine: Contains similar core structures but differs in peripheral substitutions, leading to different biological activities.
This compound's unique structure confers distinct advantages in terms of reactivity, stability, and biological activity, making it a valuable tool in various scientific domains.
属性
IUPAC Name |
N-(2-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-17-6-2-4-8-19(17)24-22(27)16-32(29,30)21-14-26(20-9-5-3-7-18(20)21)15-23(28)25-10-12-31-13-11-25/h2-9,14H,10-13,15-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUACGJRKTKMATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Chloro-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2921947.png)
![8-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2921949.png)


![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(3-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2921952.png)
![Ethyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B2921957.png)


methanone](/img/structure/B2921963.png)
![ethyl 1-benzyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2921965.png)
![2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B2921967.png)



